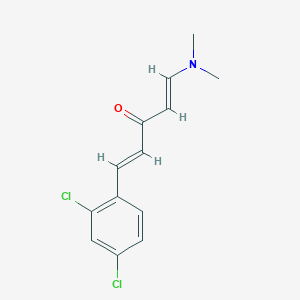
(1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one
Übersicht
Beschreibung
1-(2,4-dichlorophenyl)-5-(dimethylamino)-3-penta-1,4-dienone is an olefinic compound. It derives from a cinnamic acid.
Biologische Aktivität
The compound (1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one is a synthetic organic molecule that belongs to the class of chalcones. Its chemical structure includes a 2,4-dichlorophenyl group and a dimethylamino group, contributing to its unique biological properties. The molecular formula is , with a molecular weight of approximately .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound. In vitro assays have shown that chalcone derivatives can induce apoptosis in various cancer cell lines. For instance, compounds similar to this compound have been observed to inhibit cell proliferation and induce cell cycle arrest in cancer cells .
Case Study: Apoptosis Induction
- Cell Line : SH-SY5Y (neuroblastoma)
- Concentration : Various concentrations tested
- Results : Significant reduction in cell viability when treated with the compound at IC50 values.
Antimicrobial Activity
Chalcones are also known for their antimicrobial properties. Studies indicate that this compound exhibits activity against several bacterial strains. This is attributed to its ability to disrupt bacterial cell membranes and inhibit critical metabolic pathways .
Table 1: Antimicrobial Activity of Chalcone Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 50 µg/mL |
| Compound B | S. aureus | 30 µg/mL |
| (1E,4E)-... | P. aeruginosa | 40 µg/mL |
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of this compound in models of neurodegenerative diseases. In vivo studies using Caenorhabditis elegans have demonstrated that treatment with similar chalcone derivatives can improve mobility and reduce neurodegeneration markers associated with Alzheimer's disease .
Case Study: Neuroprotection in C. elegans
- Model : AD-modeled C. elegans (CL2006)
- Treatment Duration : 15 days
- Outcome : Improved mobility and reduced amyloid plaque accumulation.
The biological activities of this compound are thought to be mediated through several mechanisms:
Eigenschaften
IUPAC Name |
(1E,4E)-1-(2,4-dichlorophenyl)-5-(dimethylamino)penta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-16(2)8-7-12(17)6-4-10-3-5-11(14)9-13(10)15/h3-9H,1-2H3/b6-4+,8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWVLJBJSWANRE-GFGVWQOPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















